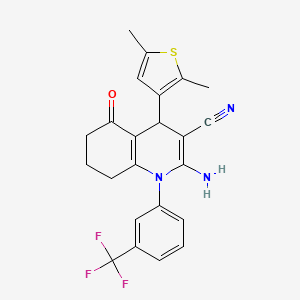
2-Methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-(4-hydroxy-3-méthoxyphényl)-2-méthyl-5-oxo-7-(thiophène-2-yl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de 2-méthoxyéthyle est un composé organique complexe avec une structure unique qui comprend un noyau quinoléine, un cycle thiophène et divers groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 4-(4-hydroxy-3-méthoxyphényl)-2-méthyl-5-oxo-7-(thiophène-2-yl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de 2-méthoxyéthyle implique généralement des réactions organiques en plusieurs étapes. Une méthode courante implique la condensation de matières premières appropriées dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation de la voie de synthèse pour maximiser le rendement et la pureté tout en minimisant les coûts et l'impact environnemental. Cela pourrait inclure l'utilisation de catalyseurs, le criblage à haut débit des conditions de réaction et les techniques de chimie en flux continu.
Analyse Des Réactions Chimiques
Types de réactions
Le 4-(4-hydroxy-3-méthoxyphényl)-2-méthyl-5-oxo-7-(thiophène-2-yl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de 2-méthoxyéthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l'état d'oxydation de certains atomes au sein de la molécule.
Substitution : Diverses réactions de substitution peuvent être utilisées pour remplacer des atomes ou des groupes spécifiques par d'autres.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium, et divers nucléophiles et électrophiles pour les réactions de substitution. Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les transformations souhaitées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des composés avec des groupes hydroxyle ou carbonyle supplémentaires, tandis que les réactions de substitution peuvent introduire de nouveaux groupes aromatiques ou aliphatiques.
Applications de la recherche scientifique
Chimie : Le composé peut être utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Il peut avoir une activité biologique qui le rend utile dans l'étude des voies et des mécanismes biochimiques.
Médecine : Le composé pourrait être étudié pour ses effets thérapeutiques potentiels, tels que des propriétés antimicrobiennes ou anticancéreuses.
Industrie : Il pourrait être utilisé dans le développement de nouveaux matériaux ayant des propriétés spécifiques, telles que la conductivité ou la fluorescence.
Mécanisme d'action
Le mécanisme d'action du 4-(4-hydroxy-3-méthoxyphényl)-2-méthyl-5-oxo-7-(thiophène-2-yl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de 2-méthoxyéthyle dépend de ses interactions spécifiques avec les cibles moléculaires. Ces interactions pourraient impliquer la liaison à des enzymes, des récepteurs ou d'autres protéines, conduisant à des modifications des processus cellulaires. Les voies impliquées pourraient inclure la transduction du signal, l'expression des gènes ou la régulation métabolique.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have biological activity that makes it useful in the study of biochemical pathways and mechanisms.
Medicine: The compound could be investigated for its potential therapeutic effects, such as antimicrobial or anticancer properties.
Industry: It might be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 2-Methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include signal transduction, gene expression, or metabolic regulation.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires comprennent d'autres dérivés de la quinoléine, des molécules contenant du thiophène et des composés ayant des groupes fonctionnels similaires. Des exemples pourraient inclure :
- Dérivés du quinoléine-3-carboxylate
- Dérivés du thiophène-2-carboxylate
- Composés substitués par du méthoxyphényle
Unicité
Ce qui distingue le 4-(4-hydroxy-3-méthoxyphényl)-2-méthyl-5-oxo-7-(thiophène-2-yl)-1,4,5,6,7,8-hexahydroquinoléine-3-carboxylate de 2-méthoxyéthyle, c'est sa combinaison unique de caractéristiques structurelles, qui peut conférer des propriétés et des activités spécifiques non trouvées dans d'autres composés. Cette unicité en fait un sujet précieux pour la recherche et le développement futurs.
Propriétés
Formule moléculaire |
C25H27NO6S |
|---|---|
Poids moléculaire |
469.6 g/mol |
Nom IUPAC |
2-methoxyethyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C25H27NO6S/c1-14-22(25(29)32-9-8-30-2)23(15-6-7-18(27)20(13-15)31-3)24-17(26-14)11-16(12-19(24)28)21-5-4-10-33-21/h4-7,10,13,16,23,26-27H,8-9,11-12H2,1-3H3 |
Clé InChI |
UQMVTHCNMGSTEE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=C(C=C4)O)OC)C(=O)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-5-(2-ethoxyphenyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B11641722.png)
![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methoxyphenyl)methylidene]-1-[2-(morpholin-4-yl)ethyl]pyrrolidine-2,3-dione](/img/structure/B11641729.png)
![methyl (2E)-2-({1-[2-(4-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)hydrazinecarboxylate](/img/structure/B11641730.png)
![2-({3-cyano-6-oxo-4-[4-(propan-2-yl)phenyl]-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B11641737.png)
![Propan-2-yl {[4-(2-chlorophenyl)-3-cyano-6-methyl-5-(phenylcarbamoyl)-1,4-dihydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11641741.png)
![Morpholine, 4-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-](/img/structure/B11641760.png)
![ethyl 2-[(3-oxo-4-phenyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]acetate](/img/structure/B11641773.png)


![2-[Tert-butyl(methyl)amino]ethyl 1-benzofuran-2-carboxylate](/img/structure/B11641794.png)
![(5Z)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11641797.png)
![N-({N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]hydrazinecarbonyl}(4-hydroxyphthalazin-1-YL)methyl)benzamide](/img/structure/B11641807.png)
![4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641815.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-3-(dimethylamino)benzohydrazide](/img/structure/B11641827.png)
